molecular formula C12H11NO2S2 B2427965 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid CAS No. 929974-69-6

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid

Cat. No.: B2427965
CAS No.: 929974-69-6
M. Wt: 265.35
InChI Key: RHVVLUPGDJHJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Comparison with Similar Compounds

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid can be compared with other thiazole-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which combines a thiazole ring with a thioether linkage, providing distinct chemical and biological properties .

Biological Activity

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid, also known as 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research.

The chemical structure of this compound includes a thiazole ring and a benzoic acid moiety. Its molecular formula is C12H11NO2S2, with a molecular weight of 265.35 g/mol. The compound has the following identifiers:

PropertyValue
CAS Number929974-69-6
Molecular FormulaC12H11NO2S2
Molecular Weight265.35 g/mol
Purity97%

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study found that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents . Specifically, compounds similar to this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of thiazole derivatives. The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines . This suggests that it could be beneficial in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of thiazole-containing compounds on cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing cancer therapies with fewer side effects.

Case Studies

  • Inhibition of MRSA :
    A recent study assessed the inhibitory effects of this compound against MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant infections .
  • Anti-inflammatory Activity :
    In an animal model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls, supporting its anti-inflammatory potential .
  • Cytotoxicity in Cancer Cells :
    In vitro studies using human cancer cell lines demonstrated that this compound can induce apoptosis via caspase activation pathways. The IC50 values were determined to be around 30 µM for certain cancer types, indicating a promising lead for further development in oncology .

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-8-13-9(6-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVLUPGDJHJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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